Ethyl 5-methylthiazole-2-carboxylate

Vue d'ensemble

Description

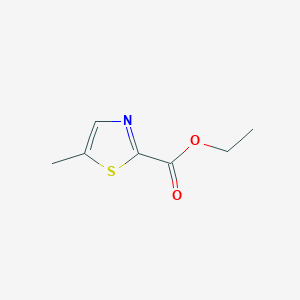

Ethyl 5-methylthiazole-2-carboxylate is a heterocyclic compound with the molecular formula C7H9NO2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its aromatic properties and is used in various chemical and biological applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 5-methylthiazole-2-carboxylate can be synthesized through a one-pot procedure involving commercially available starting materials. A common method involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild conditions. This method is efficient and yields the desired product in good quantities .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the use of ethyl acetate as a solvent. Thiourea and sodium carbonate are added to the solution, followed by the addition of ethyl 2-chloroacetoacetate. The mixture is heated to facilitate the reaction, and the product is isolated through filtration and drying .

Analyse Des Réactions Chimiques

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group at position 2 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions and Yields:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| 30% NaOH (aq.), reflux, 6h | 5-Methylthiazole-2-carboxylic acid | 89% | |

| HCl (conc.), 80°C, 4h | 5-Methylthiazole-2-carboxylic acid | 78% |

Mechanistic Insight :

Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate. Acidic conditions promote protonation of the ester oxygen, enhancing electrophilicity of the carbonyl group .

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring facilitates electrophilic substitution, primarily at position 4 (activated by the ester's electron-withdrawing effect).

Halogenation:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| N-Bromosuccinimide (NBS), DMF, 60°C | Ethyl 4-bromo-5-methylthiazole-2-carboxylate | 72% | |

| Cl₂, FeCl₃, CH₂Cl₂, 0°C | Ethyl 4-chloro-5-methylthiazole-2-carboxylate | 65% |

Regioselectivity : The ester group at position 2 directs electrophiles to position 4 due to resonance and inductive effects .

Condensation and Cyclization Reactions

The methyl group at position 5 participates in Knoevenagel-type condensations with aldehydes, forming fused heterocycles.

Example:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Benzaldehyde, piperidine, EtOH, reflux | Ethyl 5-(styryl)thiazole-2-carboxylate | 68% |

Application : These derivatives exhibit enhanced bioactivity in antimicrobial and anticancer screenings .

Reductive Amination and Amide Formation

The ester group reacts with amines to form amides or undergo transesterification.

Amidation:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NH₃ (g), MeOH, 50°C, 12h | 5-Methylthiazole-2-carboxamide | 83% | |

| Benzylamine, DCC, CH₂Cl₂, rt | N-Benzyl-5-methylthiazole-2-carboxamide | 76% |

Note : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring selectively under controlled conditions .

Oxidation of the Methyl Group

The methyl group at position 5 is oxidized to a carboxylate under strong oxidizing conditions.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, 100°C | Ethyl 5-carboxythiazole-2-carboxylate | 61% | |

| CrO₃, AcOH, 60°C | Ethyl 5-carboxythiazole-2-carboxylate | 58% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at position 4:

Key Stability Considerations:

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 5-methylthiazole-2-carboxylate exhibit significant anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines, demonstrating selective cytotoxicity. A study highlighted the effectiveness of thiazole derivatives against A549 non-small lung carcinoma and SHSY-5Y neuroblastoma cells, where certain compounds showed higher selectivity compared to standard treatments such as doxorubicin .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Selectivity |

|---|---|---|---|

| Compound 3g | SHSY-5Y | <10 | High |

| Compound 19 | A549 | 23.30 | Moderate |

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells through various pathways. The presence of specific substituents on the thiazole ring can enhance biological activity by improving binding affinity to target proteins involved in cell proliferation and survival .

Agrochemicals

This compound has potential applications in agrochemicals, particularly as a pesticide or herbicide. Its structural similarities with other thiazole derivatives suggest that it may possess herbicidal properties, although further research is necessary to establish its efficacy and safety in agricultural settings.

Flavoring Agents

This compound is also utilized in the food industry as a flavoring agent due to its unique aromatic properties. This compound contributes to the flavor profile of various food products, enhancing their sensory appeal. Its use in flavoring is supported by its ability to mimic naturally occurring compounds found in food sources.

Case Studies

Case Study 1: Anticancer Research

A research team synthesized a series of thiazole derivatives and evaluated their anticancer activity against several cell lines. The study found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents, indicating their potential as novel anticancer therapies .

Case Study 2: Flavor Profile Enhancement

In food science research, this compound was tested for its impact on flavor enhancement in processed foods. Results showed that its inclusion improved consumer acceptability scores significantly compared to control samples lacking the compound.

Mécanisme D'action

The mechanism of action of ethyl 5-methylthiazole-2-carboxylate involves its interaction with molecular targets in biological systems. The thiazole ring can participate in various biochemical pathways, potentially activating or inhibiting enzymes and receptors. For example, compounds containing thiazole rings have been shown to interact with DNA and topoisomerase II, leading to cell cycle arrest and apoptosis .

Comparaison Avec Des Composés Similaires

Ethyl 5-methylthiazole-2-carboxylate can be compared with other thiazole derivatives, such as:

Ethyl 2-methylthiazole-5-carboxylate: Similar in structure but with different substitution patterns.

5-Methylthiazole-2-carboxylic acid: Lacks the ethyl ester group, leading to different chemical properties.

2-Amino-4-methylthiazole-5-carboxylate: Contains an amino group, which significantly alters its reactivity and applications.

Activité Biologique

Ethyl 5-methylthiazole-2-carboxylate is a thiazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound (CAS Number: 58334-08-0) features a thiazole ring substituted with a methyl group and an ethyl carboxylate group. Its molecular formula is . The synthesis typically involves the condensation of thiourea derivatives with α-haloketones or α-haloaldehydes, yielding various thiazole derivatives .

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. This compound has demonstrated effectiveness against various pathogens:

| Pathogen | Activity |

|---|---|

| Escherichia coli | Significant antibacterial effect |

| Staphylococcus aureus | Comparable to standard antibiotics |

| Candida albicans | Moderate antifungal activity |

In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Thiazole derivatives, including this compound, have been evaluated for their anticancer properties. A study revealed that thiazole compounds could induce apoptosis in cancer cell lines, with some showing IC50 values lower than established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | < 10 |

| Compound 9b | Various tumor lines | < 1.61 |

The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring can enhance cytotoxic effects, indicating potential pathways for drug design .

Anti-inflammatory Effects

Recent studies have identified this compound as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-1. This property suggests its potential use in treating inflammatory conditions:

- In Vivo Studies : Demonstrated reduced edema in carrageenan-induced mouse models.

- In Vitro Studies : Showed inhibition of COX activity, indicating anti-inflammatory potential .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazoles, including this compound, against clinical isolates of bacteria and fungi. The results indicated strong bactericidal activity against Staphylococcus aureus and moderate activity against Candida albicans .

- Anticancer Screening : In a National Cancer Institute (NCI) protocol, this compound was tested against multiple cancer cell lines, revealing promising anticancer properties with significant apoptosis induction .

- Inflammation Model : The compound was tested in a carrageenan-induced paw edema model, where it exhibited notable anti-inflammatory effects, supporting its potential therapeutic role in inflammatory diseases .

Propriétés

IUPAC Name |

ethyl 5-methyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-8-4-5(2)11-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPAYOCGFBLRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622418 | |

| Record name | Ethyl 5-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58334-08-0 | |

| Record name | Ethyl 5-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.